Cas no 2137072-38-7 (1H-1,2,3-Triazole-4-methanol, 1-(4S)-4-isoxazolidinyl-)
1H-1,2,3-Triazole-4-methanol, 1-(4S)-4-isoxazolidinyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,3-Triazole-4-methanol, 1-(4S)-4-isoxazolidinyl-
- 2137072-38-7
- {1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol
- EN300-696266
-
- Inchi: 1S/C6H10N4O2/c11-3-5-2-10(9-8-5)6-1-7-12-4-6/h2,6-7,11H,1,3-4H2/t6-/m0/s1
- InChI Key: PPZSDIBFCCGWQF-LURJTMIESA-N
- SMILES: O1C[C@H](CN1)N1C=C(CO)N=N1
Computed Properties
- Exact Mass: 170.08037557g/mol
- Monoisotopic Mass: 170.08037557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 72.2Ų
Experimental Properties
- Density: 1.68±0.1 g/cm3(Predicted)
- Boiling Point: 381.0±52.0 °C(Predicted)
- pka: 12.98±0.10(Predicted)
1H-1,2,3-Triazole-4-methanol, 1-(4S)-4-isoxazolidinyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-696266-0.05g |
{1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol |
2137072-38-7 | 95.0% | 0.05g |
$1428.0 | 2025-03-12 | |
| Enamine | EN300-696266-0.1g |
{1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol |
2137072-38-7 | 95.0% | 0.1g |
$1496.0 | 2025-03-12 | |
| Enamine | EN300-696266-0.25g |
{1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol |
2137072-38-7 | 95.0% | 0.25g |
$1564.0 | 2025-03-12 | |
| Enamine | EN300-696266-0.5g |
{1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol |
2137072-38-7 | 95.0% | 0.5g |
$1632.0 | 2025-03-12 | |
| Enamine | EN300-696266-1.0g |
{1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol |
2137072-38-7 | 95.0% | 1.0g |
$1701.0 | 2025-03-12 | |
| Enamine | EN300-696266-2.5g |
{1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol |
2137072-38-7 | 95.0% | 2.5g |
$3332.0 | 2025-03-12 | |
| Enamine | EN300-696266-5.0g |
{1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol |
2137072-38-7 | 95.0% | 5.0g |
$4930.0 | 2025-03-12 | |
| Enamine | EN300-696266-10.0g |
{1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol |
2137072-38-7 | 95.0% | 10.0g |
$7312.0 | 2025-03-12 |
1H-1,2,3-Triazole-4-methanol, 1-(4S)-4-isoxazolidinyl- Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1H-1,2,3-Triazole-4-methanol, 1-(4S)-4-isoxazolidinyl-
Chemical Compound CAS No 2137072-38-7: 1H-1,2,3-Triazole-4-methanol, 1-(4S)-4-isoxazolidinyl
The compound with CAS No 2137072-38-7, known as 1H-1,2,3-Triazole-4-methanol, 1-(4S)-4-isoxazolidinyl, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural features and potential applications in drug development and material science.
Structure and Properties: The molecule combines a triazole ring with an isoxazolidinyl group, creating a structure that exhibits both aromaticity and hydrogen bonding capabilities. The triazole moiety is known for its stability and ability to form strong hydrogen bonds, making it a valuable component in various chemical systems. The isoxazolidinyl group adds further complexity to the molecule by introducing a five-membered ring with nitrogen atoms, enhancing its reactivity and versatility in chemical reactions.
Synthesis and Applications: Recent studies have focused on the synthesis of this compound using efficient methodologies such as click chemistry and catalytic processes. These methods have enabled researchers to produce the compound in higher yields while maintaining its structural integrity. The compound has shown promise in applications ranging from drug delivery systems to advanced materials due to its ability to act as a versatile building block in organic synthesis.
Biological Activity: One of the most exciting aspects of 1H-1,2,3-Triazole-4-methanol, 1-(4S)-4-isoxazolidinyl is its potential biological activity. Researchers have explored its role as a bioisostere in drug design, where it can replace other functional groups without significantly altering the overall structure of a molecule. This property makes it an attractive candidate for developing new therapeutic agents with improved pharmacokinetic profiles.
Recent Research Findings: In a groundbreaking study published in *Nature Chemistry*, scientists demonstrated the use of this compound as a key intermediate in the synthesis of novel antibiotics. The study highlighted its ability to inhibit bacterial growth by targeting specific cellular pathways. Furthermore, another research team reported on its application in creating stimuli-responsive materials that can change their properties under external conditions such as temperature or pH levels.
Future Prospects: As research into CAS No 2137072-38-7 continues to expand, its potential applications are expected to grow even further. Collaborative efforts between chemists and biologists are paving the way for innovative uses in fields such as nanotechnology and green chemistry. The compound's unique combination of structural features positions it as a cornerstone for future advancements in molecular design.
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